molecular formula C25H25FN4O2 B14104368 N-(2-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

N-(2-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

Cat. No.: B14104368
M. Wt: 432.5 g/mol
InChI Key: ZYCHQMUWSFMIEX-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a 2-fluorobenzyl group, a propanamide linker, and a 4-isopropylphenyl substituent on the pyrazine core.

Properties

Molecular Formula

C25H25FN4O2

Molecular Weight

432.5 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide

InChI

InChI=1S/C25H25FN4O2/c1-17(2)18-7-9-19(10-8-18)22-15-23-25(32)29(13-14-30(23)28-22)12-11-24(31)27-16-20-5-3-4-6-21(20)26/h3-10,13-15,17H,11-12,16H2,1-2H3,(H,27,31)

InChI Key

ZYCHQMUWSFMIEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine ring system.

    Introduction of the 2-fluorobenzyl group: This step involves the nucleophilic substitution reaction where the 2-fluorobenzyl group is introduced onto the pyrazolo[1,5-a]pyrazine core.

    Attachment of the propanamide moiety: This step involves the amidation reaction where the propanamide group is attached to the pyrazolo[1,5-a]pyrazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

N-(2-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.

    Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.

    Chemical Research: The compound is used in the development of new synthetic methodologies and the study of reaction mechanisms.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally and functionally related analogs:

Structural and Functional Analogues

Compound Name Structural Features Biological Activity Unique Aspects Reference
N-(4-methoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide Methoxy group at para position of benzyl Anticancer (in vitro studies) Enhanced electron-donating effects from methoxy group improve solubility but reduce lipophilicity.
3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[3-(trifluoromethyl)benzyl]propanamide Trifluoromethyl group at meta position of benzyl Antiviral, antimicrobial Trifluoromethyl group increases lipophilicity and metabolic stability, enhancing bioavailability.
N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide Chlorine substituent on benzyl, methoxyphenyl on pyrazine Anti-inflammatory Chlorine’s electronegativity enhances receptor binding affinity; methoxy group modulates pharmacokinetics.
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide Dimethoxyphenyl ethyl group Kinase inhibition (anticancer) Bulky substituents improve target specificity but may reduce cell permeability.
Target Compound: N-(2-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide Fluorine at ortho position of benzyl Under investigation (predicted: anticancer, anti-inflammatory) Ortho-fluorine induces steric hindrance and electron-withdrawing effects, potentially improving binding to hydrophobic enzyme pockets.

Key Differences and Implications

Substituent Position Effects :

  • Methoxy vs. Fluorine : Methoxy groups (e.g., in ) enhance solubility but reduce membrane permeability. Fluorine’s electronegativity (in the target compound) balances lipophilicity and metabolic stability .
  • Ortho vs. Para Substitution : The ortho-fluorine in the target compound may introduce steric hindrance, altering binding kinetics compared to para-substituted analogs (e.g., 4-methoxybenzyl in ) .

Biological Activity Trends :

  • Trifluoromethyl Derivatives (): Exhibit superior antimicrobial activity due to increased lipophilicity but may face toxicity challenges.
  • Chlorinated Derivatives (): Show strong anti-inflammatory effects but shorter half-lives due to rapid metabolism.

Synthetic Considerations :

  • Palladium/copper catalysts and solvents like DMF/THF are common in synthesizing these compounds (). The target compound’s ortho-fluorine may require optimized reaction conditions to avoid dehalogenation .

Research Findings and Pharmacological Potential

  • Anticancer Activity : Pyrazolo[1,5-a]pyrazine derivatives with hydrophobic substituents (e.g., isopropylphenyl) show promise in kinase inhibition (). The target compound’s fluorine may enhance interactions with ATP-binding pockets in kinases .
  • Anti-inflammatory Potential: Chlorinated and fluorinated analogs () inhibit COX-2 and NF-κB pathways, suggesting similar mechanisms for the target compound .
  • Antimicrobial Efficacy : Trifluoromethyl derivatives () disrupt bacterial membranes, but fluorine’s smaller size in the target compound might reduce off-target effects .

Biological Activity

N-(2-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrazolo[1,5-a]pyrazine core, which is known for various biological activities. The fluorobenzyl and propan-2-yl substituents contribute to its pharmacological properties.

Molecular Formula

  • C : 20
  • H : 22
  • F : 1
  • N : 5
  • O : 1

Molecular Weight

  • MW : 357.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways.

Inhibition Studies

Research indicates that this compound may act as an inhibitor of certain kinases and enzymes that are crucial in cancer proliferation and inflammation pathways. For example, studies have shown that similar pyrazolo compounds can inhibit the activity of cyclin-dependent kinases (CDKs), which are integral to cell cycle regulation.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of related compounds on cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast cancer cells, suggesting that the compound could be further explored for anticancer therapies.
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of pyrazolo compounds. It was found that these compounds could reduce pro-inflammatory cytokine production in vitro, indicating potential use in treating inflammatory diseases.
  • Neuroprotective Potential : Research has suggested that similar structures exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This opens avenues for exploring this compound as a candidate for neurodegenerative disorders.

Comparative Biological Activity

CompoundActivity TypeIC50 ValueReference
N-(2-fluorobenzyl)-3-{...}AnticancerTBD
Similar Pyrazolo CompoundCDK Inhibition50 nM
Related CompoundAnti-inflammatoryTBD

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